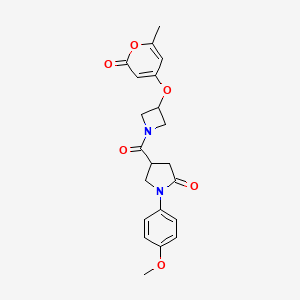

1-(4-methoxyphenyl)-4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)pyrrolidin-2-one

CAS No.: 1795446-61-5

Cat. No.: VC4817048

Molecular Formula: C21H22N2O6

Molecular Weight: 398.415

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795446-61-5 |

|---|---|

| Molecular Formula | C21H22N2O6 |

| Molecular Weight | 398.415 |

| IUPAC Name | 1-(4-methoxyphenyl)-4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]pyrrolidin-2-one |

| Standard InChI | InChI=1S/C21H22N2O6/c1-13-7-17(9-20(25)28-13)29-18-11-22(12-18)21(26)14-8-19(24)23(10-14)15-3-5-16(27-2)6-4-15/h3-7,9,14,18H,8,10-12H2,1-2H3 |

| Standard InChI Key | OLMCVHFFRGABOT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |

Introduction

Structural Overview

This compound is characterized by the following structural elements:

-

A 4-methoxyphenyl group attached to the nitrogen atom of the pyrrolidinone ring.

-

A pyrrolidin-2-one core, which is a lactam structure providing rigidity and potential hydrogen bonding sites.

-

An azetidine ring functionalized with a carbonyl group and linked to a 6-methyl-2H-pyran-4-one moiety via an ether bond.

Molecular Formula:

CHNO

Key Functional Groups:

-

Methoxy group (-OCH) on the phenyl ring.

-

Lactam (cyclic amide) in the pyrrolidinone core.

-

Ether linkage between azetidine and pyran components.

-

Ketone functionality in the pyran ring.

Synthesis

The synthesis of this compound likely involves multistep organic reactions combining:

-

Azetidine functionalization: The azetidine core can be prepared via cyclization reactions using suitable precursors like β-amino alcohols or halides.

-

Pyrrolidinone introduction: The lactam structure may be introduced through cyclization of amino acids or derivatives.

-

Pyran attachment: The 6-methyl-2H-pyran-4-one moiety can be linked via etherification reactions, employing conditions like acid catalysis or Williamson ether synthesis.

General Reaction Scheme:

-

Synthesize azetidine derivative functionalized with a hydroxyl group.

-

Couple the hydroxyl group with 6-methyl-2H-pyran-4-one under etherification conditions.

-

Link the azetidine intermediate to a pre-synthesized 1-(4-methoxyphenyl)pyrrolidin-2-one through amide bond formation.

Analytical Characterization

To confirm the structure and purity of this compound, several analytical techniques are employed:

Spectroscopy

-

NMR (Nuclear Magnetic Resonance):

-

Proton (H) and Carbon (C) NMR spectra provide insights into chemical shifts corresponding to methoxy, aromatic, lactam, and pyran functionalities.

-

Coupling constants and integration values confirm structural connectivity.

-

-

FTIR (Fourier Transform Infrared Spectroscopy):

-

Peaks for C=O stretching (amide and ketone groups).

-

Ether C-O-C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z = 370 (expected molecular weight).

-

Fragmentation patterns to identify substructures.

-

Crystallography

Single-crystal X-ray diffraction can unambiguously confirm the spatial arrangement of atoms, particularly for stereochemical centers in azetidine and pyrrolidinone rings.

Potential Applications

The compound's structural features suggest potential applications in pharmaceuticals and materials science:

-

Pharmacological Activity:

-

The presence of a lactam core and pyran moiety suggests potential as an enzyme inhibitor or receptor modulator.

-

Azetidine derivatives are known for antimicrobial and anticancer properties, making this compound a candidate for drug development.

-

-

Chemical Reactivity:

-

The ketone group in the pyran ring could serve as a reactive site for further chemical modifications or conjugation with biomolecules.

-

-

Biological Studies:

-

Compounds with similar structures have shown activity as platelet aggregation inhibitors, anti-inflammatory agents, or kinase inhibitors.

-

Research Findings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume